molecular formula C10H9F3O2 B1325232 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone CAS No. 22102-09-6

3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone

Cat. No. B1325232
CAS RN: 22102-09-6
M. Wt: 218.17 g/mol
InChI Key: CFXRVYZFEKPHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone" is a fluorinated ketone with a methoxyphenyl group. This structure is related to various compounds that have been studied for their interesting chemical and physical properties. The presence of the methoxy group and the trifluoromethyl group can significantly influence the reactivity and stability of the molecule, as well as its potential applications in various fields such as materials science, medicinal chemistry, and organic synthesis.

Synthesis Analysis

The synthesis of compounds related to "3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone" often involves the formation of carbon-carbon bonds and the introduction of functional groups that can modulate the electronic properties of the molecule. For instance, the synthesis of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione involves the preparation of a BF2 complex, which exhibits different polymorphs due to the orientation of methoxy groups . Similarly, the ethanolysis of 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-propanone yields propylphenols, which are significant in lignin chemistry . These synthetic approaches highlight the versatility of methoxyphenyl-propanone derivatives in chemical transformations.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone" has been elucidated using various spectroscopic and computational techniques. Density functional theory (DFT) is commonly employed to optimize structural parameters and investigate electronic properties . The presence of electron-donating methoxy groups and electron-withdrawing trifluoromethyl groups can lead to interesting electronic effects, such as changes in the HOMO-LUMO energy gap, which are crucial for understanding the reactivity and potential applications of these molecules .

Chemical Reactions Analysis

The reactivity of methoxyphenyl-propanone derivatives is influenced by the substituents on the aromatic ring and the ketone functionality. For example, the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid leads to the formation of indanones, which are susceptible to further transformations such as auto-oxidation . Additionally, the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids has been shown to proceed with high efficiency, yielding the corresponding propanoic acids . These reactions demonstrate the diverse chemical behavior of methoxyphenyl-propanone compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone" and related molecules are characterized by their solid-state emission, solvatochromic effects, and non-linear optical features. The BF2 complex of a related dione exhibits multiple chromisms and aggregation-induced emission, which can be modulated by external stimuli . The solvatochromic effect indicates the sensitivity of these compounds to the solvent environment, which is important for applications in sensing and materials science . Theoretical calculations of hyperpolarizability suggest potential applications in the field of non-linear optics .

Scientific Research Applications

Metabolism in Rat

  • Metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone (HMP-one) : This study isolated and identified three metabolites of HMP-one, a smoke flavor compound, from rat urine. The metabolites included 1-(3,4-dihydroxyphenyl)-2-propanone, 1-(3,4-dihydroxyphenyl)-2-propanol, and 1-(4-hydroxy-3-methoxyphenyl)-2-propanol, all of which were excreted as sulfate and glucuronide conjugates (Jodynis-Liebert, 1993).

Chemical Reactions and Synthesis

  • α-Chlorination of Aryl Ketones : This research explores the α-chlorination of various aryl ketones, including 2-(4-methoxyphenyl)-4-chromanone, in the presence of manganese(III) acetate and chloride ions. The study provides insights into synthetic applications and reaction mechanisms (Tsuruta et al., 1985).

  • Synthesis of α-Aminochalcones : The study discusses the addition of O-methylhydroxylamine to 3-(2-methoxyphenyl)-1-phenyl-2-propen-l-one, leading to the synthesis of α-aminochalcones. It also explores the isomerization process using sodium methoxide or potassium butoxide and the effects of various substitutions (Reichel & Pritze, 1974).

Lignin Chemistry and Applications

  • Lignin Model Glycosides : This research developed synthetic protocols for the preparation of 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propyl β-D-glucopyranosides and corresponding xylopyranosides, contributing to the understanding of lignin chemistry (Helm et al., 1997).

  • Ethanolysis of 3-Hydroxy-1-(4-Hydroxy-3-Methoxyphenyl)-2-Propanone : This study examines the ethanolysis of a specific ketol and its relation to lignin chemistry, yielding four propylphenols isolated from ethanolysis products of isolated conifer lignin (Gardner, 1954).

Other Applications

  • Synthesis of Morpholine Derivative : The synthesis of 2-(4-methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine is discussed, highlighting the method's efficiency and high yield (Tan Bin, 2011).

  • Mechanofluorochromic Properties of Aryl Acrylamide Derivatives : This study synthesized 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(3-methoxyphenyl)-2-propenamide, and analyzed their optical properties due to distinct stacking modes (Song et al., 2015).

  • Electrochemical Hydrogenation of Methoxyphenylpropenoic Acids : This research demonstrates the successful use of electrosynthesis for hydrogenation in 3-(methoxyphenyl)propenoic acids, leading to the production of 3-(methoxyphenyl)propanoic acids (Korotaeva et al., 2011).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and any unanswered questions about the compound .

properties

IUPAC Name

1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-15-8-4-2-3-7(5-8)6-9(14)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXRVYZFEKPHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645249
Record name 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone

CAS RN

22102-09-6
Record name 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.